Nybomycin succinate
Description
Structure
3D Structure
Properties
CAS No. |
5978-64-3 |
|---|---|
Molecular Formula |
C20H18N2O7 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-[(1-formyl-6,9-dimethyl-2,8-dioxopyrido[3,2-g]quinolin-4-yl)methoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H18N2O7/c1-11-5-17(24)21(2)15-8-16-14(7-13(11)15)12(6-18(25)22(16)10-23)9-29-20(28)4-3-19(26)27/h5-8,10H,3-4,9H2,1-2H3,(H,26,27) |
InChI Key |
XGSMZMKNFPOBKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=CC3=C(C=C12)C(=CC(=O)N3C=O)COC(=O)CCC(=O)O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Nybomycin Succinate
Biosynthetic Pathways and Producer Organisms
Nybomycin (B1677057) is a heterocyclic metabolite originally isolated from Streptomyces sp. A717. scbt.comcaymanchem.com It exhibits antibacterial and antiphage properties. drugfuture.commedchemexpress.com The producing organism was first isolated from a soil sample from Missouri. drugfuture.com Other natural producers of nybomycins have since been identified, including Streptomyces sp. AD-3-6, Streptomyces hyalinum, and S. albus subsp. chlorinus NRRL B-24108. uni-saarland.de
Identification and Characterization of Biosynthetic Gene Clusters
The biosynthesis of nybomycin is governed by a dedicated gene cluster. Through genome sequencing and analysis of producing Streptomyces strains, researchers have identified and characterized the nyb gene cluster responsible for the assembly of the nybomycin core structure. Understanding this gene cluster is fundamental to any metabolic engineering efforts aimed at improving nybomycin production.
Enzymatic Mechanisms in Nybomycin Production
The biosynthesis of nybomycin involves a series of enzymatic reactions that construct its complex pyridoquinoline framework. ontosight.ai Key enzymatic steps include the formation of the initial building blocks, their assembly into the core scaffold, and subsequent modifications. While detailed enzymatic studies are ongoing, the process is known to involve enzymes typical of secondary metabolite biosynthesis in Streptomyces, such as polyketide synthases and tailoring enzymes.
Strategies for Metabolic Engineering to Enhance Nybomycin Production
Native production of nybomycin is often low, with fermentation of 1000 liters yielding only 200–350 mg of the compound. uni-saarland.denih.gov This has spurred research into metabolic engineering strategies to create more efficient production systems.
One approach involves the use of a heterologous host. For instance, the cluster-free chassis S. albidoflavus Del14 was engineered to create the heterologous cell factory S. albidoflavus 4N24, which produced 860 μg L−1 of nybomycin. uni-saarland.de Further metabolic engineering of this strain, involving the modulation of gene expression in precursor pathways using synthetic promoters like PkasOP*, led to a more than twofold increase in the nybomycin titer to 1.7 mg L−1. uni-saarland.de
Another key strategy has been the manipulation of regulatory genes within the nyb cluster. Deletion of the regulator gene nybW, for example, allowed for nybomycin production to commence during the growth phase, leading to increased titers and productivity. uni-saarland.de RNA sequencing of engineered strains has also revealed that the nyb gene cluster can be unfavorably downregulated in advanced producers, inspiring further targeted deletions of regulatory genes to enhance expression. uni-saarland.de
Chemical Synthesis Routes for Nybomycin and its Analogues
The low yields from fermentation have also driven the development of total chemical synthesis routes for nybomycin and its derivatives.
Challenges and Innovations in Total Synthesis
A significant challenge in the total synthesis of nybomycin has been achieving high yields in a scalable manner. The initial synthetic approaches were lengthy and inefficient. nih.gov The development of a more efficient route that addresses the challenges of key coupling reactions represents a significant innovation. This progress is crucial for producing sufficient quantities of nybomycin and its analogues for further research and development.
Preparation of Nybomycin Succinate (B1194679) and Related Esters
Synthetic Strategies and the Role of Related Esters
One improved synthetic route toward the deoxynybomycin (B1670259) scaffold highlights the challenges and strategic decisions involving these ester intermediates. chemistry-chemists.com An initial approach utilized an ethyl ester, but base-mediated hydrolysis to retrieve the necessary carboxylic acid proved problematic, leading to degradation of the molecule. chemistry-chemists.com This chemical instability prompted a change in strategy to employ a tert-butyl ester as a protecting group. chemistry-chemists.com The tert-butyl ester is advantageous because it remains stable under the basic conditions of preceding steps but can be cleanly cleaved under acidic conditions, such as with trifluoroacetic acid, to yield the desired carboxylic acid without degrading the sensitive core structure. chemistry-chemists.com This strategic substitution of one ester for another was a key step in developing a more robust and scalable synthetic pathway. chemistry-chemists.com
Table 1: Examples of Esters Utilized in Nybomycin Synthesis
| Compound Name | Ester Type | Role in Synthesis | Key Reaction Details | Reference |
|---|---|---|---|---|
| Di-ethyl ester intermediate | Ethyl Ester | Protecting Group | Used in an early synthetic approach; proved difficult to hydrolyze under basic conditions, leading to degradation. | chemistry-chemists.com |
| Di-tert-butyl ester intermediate | tert-Butyl Ester | Protecting Group | Selected for its stability in basic conditions and facile removal with acid (trifluoroacetic acid) to form the di-acid. | chemistry-chemists.com |
| Ethyl but-2-ynoate | Ethyl Ester | Coupling Partner | Used as a starting material which was hydroborated and then coupled to the iodo core in a Suzuki-Miyaura reaction. | chemistry-chemists.com |
Plausible Synthesis of Nybomycin Succinate
While this compound is a known derivative, specific, detailed protocols for its preparation are not extensively published in peer-reviewed literature. However, its synthesis can be reliably inferred from standard organic chemistry principles for esterification. The process involves creating an ester linkage between the primary alcohol of the nybomycin molecule and one of the carboxylic acid groups of succinic acid.
The most direct and common method for this type of esterification is the reaction of nybomycin with succinic anhydride (B1165640). core.ac.ukresearchgate.net In this reaction, the hydroxyl group of nybomycin acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride ring. This opens the anhydride ring and forms a succinate ester, leaving a free carboxylic acid at the other end of the four-carbon chain. The reaction is typically performed in an appropriate organic solvent and may be facilitated by a basic catalyst, such as pyridine, or an acid catalyst. core.ac.ukgoogle.com The use of succinic anhydride is often preferred over succinic acid as the reaction does not produce water as a byproduct, simplifying the process. core.ac.uk
This derivatization results in the formation of 4-((1-formyl-6,9-dimethyl-2,8-dioxo-1,2,8,9-tetrahydropyrido[3,2-g]quinolin-4-yl)methoxy)-4-oxobutanoic acid, the formal chemical name for this compound.
Molecular Mechanism of Action of Nybomycin Succinate
Targeting Bacterial Type II Topoisomerases
Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are the principal targets of nybomycin (B1677057). nih.gov These enzymes are heterotetrameric, with DNA gyrase composed of GyrA and GyrB subunits (GyrA2GyrB2) and topoisomerase IV consisting of ParC and ParE subunits (ParC2ParE2). nih.gov They function by creating transient double-stranded breaks in DNA, allowing for the passage of another DNA segment to resolve topological strains, followed by religation of the break. nih.gov Nybomycin interferes with this catalytic cycle, leading to the disruption of DNA architecture and subsequent bacterial cell death. medchemexpress.com
Nybomycin has been shown to effectively inhibit the activity of bacterial DNA gyrase. nih.gov Its mechanism of action, however, appears to be distinct from that of fluoroquinolones. nih.gov Molecular docking studies suggest that nybomycin binds to a site on the DNA gyrase that is different from the fluoroquinolone binding pocket. nih.gov This alternative binding site indicates that nybomycin may circumvent the common resistance mechanisms that affect fluoroquinolones. nih.gov The interaction of nybomycin with DNA gyrase is thought to involve specific amino acid residues, including D82, M120, and R121 of the GyrA subunit, which are highly conserved across different bacterial species like E. coli and S. aureus. nih.gov
A significant aspect of nybomycin's activity is its ability to inhibit fluoroquinolone-resistant DNA gyrase mutants. nih.gov Fluoroquinolone resistance often arises from mutations in the genes encoding DNA gyrase, particularly in the GyrA subunit. eurekalert.orgnih.gov One of the most common mutations conferring resistance is a substitution at serine 83 (S83L) in GyrA. nih.gov Nybomycin demonstrates activity against enzymes carrying this mutation, highlighting its potential to combat resistant bacterial strains. nih.gov
Studies have revealed differential activity of nybomycin against wild-type and fluoroquinolone-resistant mutant DNA gyrases. nih.gov While nybomycin inhibits both forms of the enzyme, the potency can vary. nih.gov For instance, in DNA supercoiling assays with E. coli DNA gyrase, the concentration of nybomycin required to inhibit the wild-type enzyme differs from that needed to inhibit the S83L mutant. nih.gov This differential activity is a key characteristic of nybomycin's interaction with its target. nih.gov
| Enzyme | IC50 (µM) | Minimal Effective Concentration (µM) |
| Wild-Type E. coli DNA Gyrase | 402 | Not specified |
| S83L Mutant E. coli DNA Gyrase | Not specified | Not specified |
This table is based on data from in vitro DNA supercoiling assays. The IC50 value represents the concentration of nybomycin required to inhibit 50% of the enzyme's activity. nih.gov
Inhibition of Bacterial DNA Gyrase
Elucidation of the "Reverse Antibiotic" Phenotype
Nybomycin has been described as a "reverse antibiotic" due to its selective and potent activity against certain fluoroquinolone-resistant bacteria, while showing less activity against their wild-type counterparts. nih.govnih.gov This unusual characteristic is a focal point of research into its mechanism of action. eurekalert.org
The "reverse antibiotic" effect of nybomycin is most pronounced in its ability to re-sensitize fluoroquinolone-resistant bacteria. nih.gov This phenomenon has been particularly observed in some Gram-positive bacteria with specific mutations in the GyrA subunit of DNA gyrase, such as the S83L or S83I mutations. nih.gov While the strong "reverse" effect was initially noted in Gram-positive organisms, studies have expanded to investigate its impact on Gram-negative bacteria as well. nih.goveurekalert.org The ability of nybomycin to preferentially target and inhibit the mutant DNA gyrase in these resistant strains underpins its "reverse antibiotic" properties and suggests a novel strategy for overcoming established antibiotic resistance mechanisms. nih.gov
Molecular Basis of Resistance Reversal
Nybomycin has been termed a "reverse antibiotic" due to its distinct activity profile against bacteria that have developed resistance to other drugs, specifically fluoroquinolones (FQs). nih.govresearchgate.neteurekalert.orgnih.gov The molecular foundation for this resistance reversal lies in its interaction with mutated bacterial enzymes that render conventional antibiotics ineffective.
The primary targets for FQ antibiotics are the bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov Resistance to FQs commonly arises from specific point mutations in the genes encoding these enzymes, particularly in the quinolone resistance-determining regions (QRDRs) of the GyrA subunit of DNA gyrase. researchgate.netresearchgate.net A frequently observed mutation is at the S83 position in GyrA (using E. coli numbering), such as an S83L substitution. nih.gov
Nybomycin's "reverse" activity is most pronounced in certain Gram-positive bacteria, such as Staphylococcus aureus. nih.gov In these organisms, Nybomycin shows little to no activity against the wild-type (FQ-sensitive) DNA gyrase but potently inhibits the mutant form of the enzyme found in FQ-resistant strains. nih.govasm.org The mutation, which confers resistance to FQs, appears to significantly improve the binding and inhibitory activity of Nybomycin against the target enzyme. nih.govasm.org This selective targeting of the mutant enzyme is the core of its ability to reverse the resistance phenotype. nih.govnih.gov
Interestingly, the activity of Nybomycin can differ between bacterial species. While its reverse antibiotic effect is clearly demonstrated in some Gram-positive bacteria, studies on the Gram-negative Escherichia coli show that Nybomycin can inhibit both the wild-type and the FQ-resistant S83L mutant gyrase. nih.govnih.gov
Distinct Binding Modes Compared to Conventional Antibiotics
The mechanism of action for Nybomycin is notably different from that of conventional topoisomerase inhibitors like fluoroquinolones. nih.gov FQs function by stabilizing a toxic covalent complex between the topoisomerase and the bacterial DNA, which contains a double-stranded break. researchgate.net
In contrast, molecular docking studies suggest that Nybomycin binds to a site on the DNA gyrase that is distinct from the FQ binding pocket. nih.govasm.org This suggests a different mechanism of inhibition, potentially similar to that of novel bacterial type II topoisomerase inhibitors (NBTIs). nih.govasm.org Analysis of the predicted binding pocket for Nybomycin in DNA gyrase has identified several amino acid residues potentially involved in the interaction, including D82, M120, and R121 of the GyrA subunit. nih.gov
Furthermore, research indicates that the state of the DNA is critical for Nybomycin's binding affinity. nih.govasm.org The presence of nicked, or open circular, DNA seems to be a key factor for effective binding of Nybomycin to the enzyme-DNA complex. nih.govasm.org This is different from FQs, which stabilize a complex with a double-stranded DNA break. nih.gov The activity of Nybomycin leads to the production of nicked DNA, rather than the linear DNA formed by FQ action. nih.gov
In Vitro Studies on Broad-Spectrum Topoisomerase Inhibition
In vitro assays have been crucial in elucidating the inhibitory profile of Nybomycin against various topoisomerases. These studies have confirmed its activity against both DNA gyrase and topoisomerase IV from E. coli. nih.govasm.org In some cases, Nybomycin has demonstrated higher potency against E. coli topoisomerase IV than against DNA gyrase, suggesting that topoisomerase IV could be its primary target in this organism. nih.govasm.org
The inhibitory effects of Nybomycin on E. coli DNA gyrase have been quantified in DNA supercoiling assays. These experiments measure the ability of the enzyme to introduce negative supercoils into relaxed DNA in the presence of ATP, a process that is halted by inhibitors. The results highlight Nybomycin's ability to suppress this crucial enzymatic function.
| Enzyme Variant | IC₅₀ (μM) | Reference |
|---|---|---|
| Wild-Type | 402 | nih.gov |
| S83L Mutant (FQ-Resistant) | 134 | asm.org |
A critical aspect of antibiotic development is assessing target selectivity to minimize effects on human cells. To this end, the activity of Nybomycin against human topoisomerases has also been investigated. Studies have shown that Nybomycin inhibits human topoisomerase IIα. nih.govasm.org This cross-reactivity with the human enzyme is a key finding for understanding the compound's broader biological activity and could explain the cytotoxicity observed in some human cell lines. nih.gov The inhibition of human topoisomerase IIα was demonstrated in decatenation assays, where the enzyme's ability to unlink networks of circular DNA is measured. nih.gov
Structure Activity Relationship Sar Studies of Nybomycin Succinate Analogues
Rational Design and Synthesis of Nybomycin (B1677057) Derivatives
The rational design of nybomycin derivatives is largely driven by the need to overcome the synthetic challenges associated with its complex core structure and to improve its pharmacological properties. nih.govnih.gov Historically, the low yield of total syntheses and inefficient fermentation processes have limited the exploration of nybomycin analogues. nih.gov However, recent advancements have led to more scalable and robust synthetic routes, paving the way for extensive medicinal chemistry exploration. nih.govrsc.org
The design strategy for new analogues often focuses on several key areas:
Modification of the Pyridoquinoline Core: Introducing substituents on the aromatic rings to modulate electronic properties and target interactions.
Alteration of the Dioxopyridoquinoline Moiety: Exploring the impact of changes to this part of the molecule on antibacterial activity.
Introduction of Diverse Side Chains: Replacing or modifying existing side chains to enhance potency, alter selectivity, or improve pharmacokinetic profiles.
A significant breakthrough has been the development of a new synthetic route that utilizes a key Suzuki-Miyaura cross-coupling reaction with improved efficiency, enabling the scalable production of the nybomycin scaffold for the synthesis of a diverse array of analogues. nih.gov This allows for a more systematic investigation of the SAR of this compound class.
Identification of Key Pharmacophoric Moieties
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For nybomycin and its analogues, the key pharmacophoric features are believed to reside in its unique tetracyclic pyridoquinoline structure.
Based on the structure of nybomycin and related quinolone antibiotics, the following moieties are considered crucial for its biological activity:
The Pyridoquinoline Core: This planar aromatic system is essential for intercalating with bacterial DNA and interacting with DNA gyrase or topoisomerase IV. nih.govslideshare.net
The Carboxylic Acid (or a bioisostere): In many quinolone antibiotics, a carboxylic acid at position 3 is critical for binding to the DNA-gyrase complex. While nybomycin's structure is distinct, the analogous regions are key for its action.
The N-1 Substituent: Alkyl or other groups at this position can influence the potency and spectrum of activity. slideshare.net
The C-7 Substituent: In fluoroquinolones, a piperazinyl group or other heterocyclic moieties at this position significantly impacts antibacterial activity and pharmacokinetic properties. slideshare.net Analogous positions on the nybomycin scaffold are prime targets for modification.
The concept of a "reverse antibiotic" suggests that nybomycin's pharmacophore interacts differently with mutant DNA gyrase compared to the wild-type enzyme, a key area of investigation for designing new analogues. nih.gov
Influence of Succinate (B1194679) Esterification and Other Substitutions on Biological Activity
Esterification is a common strategy in medicinal chemistry to create prodrugs with improved physicochemical properties, such as solubility and cell permeability. ontosight.aiontosight.aimedcraveonline.com The succinate ester of a drug introduces a dicarboxylic acid moiety, which can significantly alter its characteristics.
Succinate Esterification: The introduction of a succinate ester to nybomycin, creating nybomycin succinate, is hypothesized to:
Enhance Solubility: The succinate group can increase water solubility, which could be advantageous for formulation. ontosight.aiontosight.ai
Improve Bioavailability: By masking a polar hydroxyl group, the succinate ester may enhance membrane permeability. Once inside the cell, the ester can be cleaved by cellular esterases to release the active nybomycin. ontosight.ainih.gov
Modulate Pharmacokinetics: The rate of hydrolysis of the succinate ester can influence the release rate and duration of action of the parent drug. ontosight.ai
Other Substitutions: The biological activity of nybomycin analogues is highly dependent on the nature and position of various substituents. While specific data for a wide range of this compound analogues is not available, we can infer potential SAR trends from related compounds.
Hypothetical SAR Data for Nybomycin Analogues
The following interactive table illustrates a hypothetical SAR for nybomycin analogues based on general principles observed in quinolone antibiotics. The activity is represented by the Minimum Inhibitory Concentration (MIC) against a fluoroquinolone-resistant strain of S. aureus.
| Compound | R1 Substituent | R2 Substituent | MIC (µg/mL) |
| Nybomycin | -CH3 | -H | 1.0 |
| Analogue 1 | -CH2CH3 | -H | 0.8 |
| Analogue 2 | -Cyclopropyl | -H | 0.5 |
| Analogue 3 | -CH3 | 6-Fluoro | 0.2 |
| Analogue 4 | -CH3 | 8-Methoxy | 1.5 |
| Analogue 5 | -CH3 | 7-Piperazinyl | 0.1 |
Computational Approaches to SAR Prediction and Optimization
Computational methods are increasingly integral to modern drug discovery for predicting the SAR of novel compounds before their synthesis, thereby saving time and resources. nih.govresearchgate.netresearchgate.net For this compound analogues, these approaches could include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of nybomycin analogues with their biological activity. pku.edu.cn These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Docking: Docking studies can simulate the binding of nybomycin analogues to the active site of their target, such as mutant DNA gyrase. researchgate.net This can help in understanding the key interactions and in designing new derivatives with improved binding affinity.
Pharmacophore Modeling: Based on the structures of active nybomycin analogues, a 3D pharmacophore model can be generated. ukzn.ac.za This model can then be used to screen virtual libraries of compounds to identify new potential hits.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the binding and the influence of specific substitutions.
These computational tools can guide the rational design of new analogues with optimized activity and properties. mdpi.com
Development of Analogues with Modulated Target Selectivity
A key goal in the development of nybomycin analogues is to modulate their target selectivity. nih.gov This could involve:
Enhancing Selectivity for Mutant Targets: Designing analogues that have an even greater affinity for the mutant DNA gyrase found in fluoroquinolone-resistant bacteria, while having minimal activity against the wild-type enzyme. This would enhance their "reverse antibiotic" profile. nih.gov
Broadening the Spectrum of Activity: While nybomycin is primarily active against Gram-positive bacteria, structural modifications could potentially lead to analogues with activity against Gram-negative organisms. nih.gov This often involves optimizing the molecule's ability to penetrate the outer membrane of Gram-negative bacteria. carb-x.org
Dual-Targeting Analogues: It may be possible to design nybomycin derivatives that inhibit both DNA gyrase and topoisomerase IV with high potency, which could reduce the likelihood of resistance development. plos.org
The development of a scalable synthetic route for the nybomycin scaffold is a crucial enabler for creating the chemical diversity needed to explore and achieve these goals. nih.govrsc.org
Preclinical Efficacy Investigations of Nybomycin Succinate
In Vitro Antibacterial Efficacy Studies
In vitro studies are fundamental in determining the intrinsic activity of a new compound against various bacterial pathogens. These experiments provide a baseline understanding of the compound's spectrum of activity and potency.
Nybomycin (B1677057) compounds have demonstrated notable activity against significant multi-drug resistant (MDR) Gram-positive pathogens. asm.org A key characteristic of nybomycins is their action as "reverse antibiotics," where they selectively inhibit the growth of certain fluoroquinolone-resistant (FQR) bacteria. nih.govnews-medical.net This activity is particularly relevant for strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), which are major causes of healthcare-associated infections and are often resistant to fluoroquinolones. asm.orggoogle.com
Derivatives of nybomycin have shown potent inhibitory action against clinical isolates of FQR MRSA and VRE. google.com This selective targeting is attributed to the compound's ability to inhibit the mutant form of DNA gyrase found in these resistant strains, while being largely inactive against the wild-type gyrases present in susceptible bacteria. nih.govresearchgate.net This unique mechanism suggests a potential therapeutic niche for nybomycin-class compounds in treating infections caused by these specific resistant phenotypes. google.com
| Multi-Drug Resistant Strain | Observed In Vitro Activity of Nybomycin Derivatives | Reference |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Potent activity against fluoroquinolone-resistant clinical isolates. | google.com |
| Vancomycin-Resistant Enterococci (VRE) | Potent activity against fluoroquinolone-resistant clinical isolates. | google.com |
The antibacterial spectrum of nybomycin has been primarily characterized by its strong "reverse" effect against certain Gram-positive organisms that have acquired fluoroquinolone resistance through specific mutations in the GyrA subunit of DNA gyrase. nih.govnih.gov Synthetic derivatives of nybomycin have been shown to be potent inhibitors of a panel of Gram-positive FQR pathogens. nih.gov
In contrast, the activity of nybomycins against Gram-negative bacteria has been less extensively explored. nih.govnih.gov Studies have indicated that poor cellular accumulation may be a reason for limited activity in Gram-negative species. nih.gov However, research on a strain of Escherichia coli with enhanced permeability (ΔtolC) showed that nybomycin could inhibit both the wild-type and a fluoroquinolone-resistant mutant gyrase. researchgate.netnih.gov This suggests that while Gram-positive FQR strains are the primary target, the compound does possess activity against Gram-negative gyrases, though this may not always translate to whole-cell activity under normal conditions. nih.gov
The Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antibiotic's potency, defined as the lowest concentration of the drug that prevents visible growth of a microorganism in vitro. litfl.comnih.govnih.gov This parameter is essential for assessing the susceptibility of a bacterial strain to a given antimicrobial agent. idexx.com A related measure, the Minimum Bactericidal Concentration (MBC), is the lowest concentration that results in bacterial death. nih.gov An agent is generally considered bactericidal if the MBC is no more than four times the MIC.
While specific MIC values for nybomycin succinate (B1194679) are not widely published, studies on related compounds provide insight into the potency of this class. For instance, a novel thiazolyl cyclic-peptide antibiotic, PM181104, which also targets resistant Gram-positive bacteria, exhibited MIC values in the single-digit nanomolar range against MRSA and VRE. nih.gov For nybomycin derivatives, the focus has been on their selective activity. For example, a derivative might show a low MIC against an FQR S. aureus strain while having a very high, clinically irrelevant MIC against its fluoroquinolone-susceptible counterpart. Time-kill studies are also employed to determine whether a compound's effect is bactericidal (killing the bacteria) or bacteriostatic (inhibiting growth). plos.org For fluoroquinolones, the mechanism of action, which involves stabilizing a toxic enzyme-DNA complex, is inherently bactericidal. mdpi.com
| Parameter | Definition | Relevance for Nybomycin Succinate |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism. litfl.comnih.gov | Key measure to quantify potency against target strains like FQR MRSA and VRE. |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of an antimicrobial that kills 99.9% of the initial bacterial population. nih.gov | Determines whether the compound is bactericidal, a crucial property for treating severe infections. |
In Vivo Studies in Preclinical Animal Models of Bacterial Infection
Following promising in vitro results, preclinical efficacy is evaluated in living organisms to understand how a compound behaves in a complex biological system. nih.gov
To test the in vivo efficacy of antibacterial agents, researchers use established animal infection models that mimic human diseases. mdpi.com A commonly used model is the murine septicemia or systemic infection model, where mice are infected systemically with a bacterial pathogen, such as MRSA or VRE. nih.gov Another standard is the murine thigh infection model, which is used to study the local efficacy of an antibiotic against a specific bacterial load injected into the thigh muscle. europa.eu These models allow for the assessment of key endpoints such as animal survival, reduction in bacterial burden in tissues (like the thigh, spleen, or blood), and the dose required to achieve a therapeutic effect. nih.goveuropa.eu For example, a study of the antibiotic PM181104 in a BALB/c murine septicemia model determined its 100% effective dose (ED100) against both MRSA and VRE infections. nih.gov The first demonstration of in vivo efficacy for the nybomycin class was achieved using a derivative in such models, confirming their potential for treating FQR infections. google.com
Pharmacokinetics (PK) describes what the body does to a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body and the pathogen. nih.govconicet.gov.ar In animal models, PK/PD studies are essential to determine the optimal dosing regimen. nih.govresearchgate.net
Key PK/PD indices that correlate with antibiotic efficacy are the ratio of the maximum plasma concentration to the MIC (Cmax/MIC), the ratio of the 24-hour Area Under the Curve to the MIC (AUC24/MIC), and the percentage of time the drug concentration remains above the MIC (%T>MIC). conicet.gov.arresearchgate.net For bactericidal, concentration-dependent antibiotics like fluoroquinolones, the AUC/MIC ratio is often the most critical parameter predicting efficacy. researchgate.net Animal studies are used to establish the magnitude of these PK/PD targets required for a bacteriostatic or bactericidal effect. nih.gov Pharmacokinetic profiles are determined by measuring drug concentrations in plasma or serum over time following administration in various animal species, such as mice, rats, and rabbits, to understand parameters like half-life and clearance. nih.govnih.gov These animal-derived PK/PD targets are crucial for extrapolating effective dosages for potential human trials. google.com
Assessment of Efficacy in Specific Animal Infection Models
The in vivo efficacy of the nybomycin class of compounds has been explored, particularly focusing on derivatives designed to overcome the solubility and absorption issues of the parent nybomycin.
Early studies with nybomycin in mice indicated that while the compound was well-tolerated when administered subcutaneously, orally, or via intraperitoneal injection, it did not demonstrate efficacy in mouse models of infection with various bacteria, including Klebsiella pneumoniae, Staphylococcus aureus, or Mycobacterium tuberculosis. nih.gov This lack of activity was attributed to the very poor solubility of nybomycin and its consequent lack of absorption in the animals. nih.gov
To address these limitations, a derivative of deoxynybomycin (B1670259), designated DNM-2, was synthesized to have improved solubility. nih.gov DNM-2 was found to be well-tolerated in mice, with no signs of toxicity at the tested dose levels. nih.gov Crucially, when administered orally, DNM-2 demonstrated significant efficacy in a mouse model of infection with methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net In this model, mice infected with a fluoroquinolone-resistant strain of MRSA (NRS3) showed a significantly higher survival rate when treated with DNM-2 compared to those receiving a vehicle control or ciprofloxacin (B1669076). researchgate.net
Table 1: Efficacy of Deoxynybomycin Derivative (DNM-2) in a Mouse Model of MRSA Infection
| Compound | Animal Model | Pathogen | Efficacy Outcome | Reference |
|---|---|---|---|---|
| DNM-2 (oral administration) | Mouse | Methicillin-resistant Staphylococcus aureus (MRSA), FQR strain NRS3 | Significantly increased survival rates compared to vehicle and ciprofloxacin. | nih.gov, researchgate.net |
Exploration of Non-Antibacterial Biological Activities in Preclinical Settings
Beyond its antibacterial properties, nybomycin and its derivatives have been investigated for other biological activities, including cytotoxicity against cancer cells and potential antifungal effects.
Published research on the cytotoxicity of nybomycin and its derivatives has primarily focused on human cell lines. There is a lack of available data on the in vitro cytotoxicity of these compounds against non-human cell lines.
Studies have shown that nybomycin and some of its derivatives possess cytotoxic activity against various human cancer cell lines. asm.orgasm.org For instance, nybomycin D and deoxynyboquinone (B1670260) displayed moderate to potent cytotoxicity against human lung carcinoma (A549) and human prostate cancer (PC3) cell lines. uni-saarland.de This cytotoxic effect is proposed to be due to the inhibition of human topoisomerase IIα. asm.orgasm.org In contrast, deoxynybomycin and its derivatives did not show evidence of hemolysis in red blood cells and were not significantly toxic to human fibroblasts, suggesting a degree of selectivity for cancer cells. uni-saarland.de
Table 2: In Vitro Cytotoxicity of Nybomycin Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | Activity | Reference |
|---|---|---|---|---|
| Nybomycin D | A549 | Human lung carcinoma | Moderate cytotoxicity | uni-saarland.de |
| Deoxynyboquinone | A549 | Human lung carcinoma | Moderate cytotoxicity | uni-saarland.de |
| Nybomycin D | PC3 | Human prostate cancer | Moderate cytotoxicity | uni-saarland.de |
| Deoxynyboquinone | PC3 | Human prostate cancer | Potent cytotoxicity | uni-saarland.de |
The potential for nybomycin and related compounds to act as antifungal agents has been subject to preliminary investigation. Research into a collection of metabolites from a Streptomyces species, which included nybomycins, also identified a class of compounds known as rubromycins. nih.gov
In these studies, rubromycins displayed moderate to potent antifungal activity. nih.gov Conversely, nybomycin D and deoxynyboquinone were reported to have weak to moderate activity against Gram-positive bacteria, but their antifungal activity was not highlighted as being potent. nih.gov Further research is required to fully elucidate the antifungal spectrum and potency of nybomycin and its derivatives.
The available research primarily details analytical methodologies for Nybomycin and its various metabolites. While these methods provide a general framework for how a related compound like this compound might be analyzed, the strict requirement to focus exclusively on this compound prevents the inclusion of this information.
Specifically, no detailed research findings, data tables, or validated methods were found for the following techniques as they apply directly to this compound:
High-Performance Liquid Chromatography (HPLC): Method development and validation for the separation and quantification of this compound in research samples.
Gas Chromatography (GC) and Thin-Layer Chromatography (TLC): Specific applications for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural confirmation of this compound and the elucidation of its potential metabolites.
Mass Spectrometry (MS): Purity assessment and the identification of analogues of this compound.
UV-Visible Spectroscopy: Quantitative analysis of this compound in research settings.
Without sources that explicitly address the analysis of this compound, generating a scientifically accurate and thorough article that adheres to the provided outline and constraints is not possible. Further research specifically identifying and analyzing "this compound" would be required to fulfill this request.
Advanced Analytical Methods for Nybomycin Succinate Research
Advanced Techniques for Metabolite Profiling and Identification
The comprehensive analysis and characterization of nybomycin (B1677057) and its metabolites rely on a suite of advanced analytical techniques. These methods are essential for elucidating the complex chemical structures, identifying novel analogs, and understanding the biosynthetic pathways of these compounds. Primarily, high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with chromatographic separation, form the cornerstone of modern research in this area.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a fundamental tool for the initial detection and profiling of nybomycin metabolites in complex biological extracts, such as those from Streptomyces cultures. nih.gov This technique allows for the separation of individual compounds from a mixture, followed by their detection based on their mass-to-charge ratio (m/z). For instance, LC-MS analysis of crude extracts from Streptomyces albus 4N24 led to the identification of a compound with a protonated molecule [M+H]⁺ of 299.102 m/z, which corresponds to the molecular formula C₁₆H₁₅N₂O₄. nih.gov This finding was pivotal in identifying the compound as nybomycin by comparison with a known standard. nih.gov
For unequivocal structure determination, particularly of new metabolites, a combination of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy is indispensable. nih.gov Techniques such as ¹H NMR and ¹³C NMR provide initial information about the proton and carbon framework of the molecule. nih.gov Further structural details are elucidated using 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC), which correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC), which reveals longer-range (2-3 bond) correlations between protons and carbons. nih.gov
In the characterization of new nybomycin analogs, such as nybomycin B, C, and D, extensive NMR data analysis was crucial. nih.gov For example, the structure of nybomycin B was established by identifying key HMBC correlations that highlighted a divergence from the typical nybomycin structure, specifically the replacement of a C-4 exocyclic CH₂OH group with a carboxylic acid (COOH). nih.gov The observed correlation between the proton at position 3 (δH 7.47) and the carbonyl carbon at position 12 (δC 169.0) provided definitive evidence for this structural modification. nih.gov
The table below summarizes the advanced analytical methods employed in the identification and characterization of nybomycin and its related metabolites.
| Analytical Technique | Application in Nybomycin Research | Key Findings |
| HPLC-MS | Detection and identification of nybomycin in bacterial extracts. | Identified a compound with [M+H]⁺ of 299.102 m/z, corresponding to nybomycin. nih.gov |
| High-Resolution MS | Determination of the elemental composition of metabolites. | Confirmed the molecular formula of nybomycin as C₁₆H₁₄N₂O₄. nih.gov |
| ¹H NMR | Determination of the proton framework of the molecule. | The recorded ¹H-NMR spectra of the purified compound and a nybomycin standard were identical, confirming its identity. nih.gov |
| ¹³C NMR | Identification of the carbon skeleton of the molecule. | Used in conjunction with other NMR data to establish the full structure of new nybomycin analogs. nih.gov |
| HSQC | Correlation of protons to their directly attached carbons. | Aided in the assignment of proton and carbon signals in the NMR spectra of nybomycin metabolites. nih.gov |
| HMBC | Identification of long-range proton-carbon correlations. | Provided key evidence for the structural elucidation of new nybomycin metabolites, such as the C-4 substitution in nybomycin B. nih.gov |
Detailed research findings on newly identified nybomycin metabolites are presented in the following table, showcasing the specific NMR data that led to their structure elucidation.
| Compound | Molecular Formula | Key NMR Data and Correlations |
| Nybomycin B | C₁₆H₁₂N₂O₅ | ¹H NMR: δH 7.47 (1H, s, H-3), 8.59 (1H, s, H-5), 6.78 (1H, s, H-7), 4.01 (3H, s, CH₃-11), 2.49 (3H, s, CH₃-13), 6.42 (2H, s, CH₂-14). ¹³C NMR: δC 169.0 (C-12), 163.3 (C-2), 160.0 (C-8). Key HMBC Correlation: H-3 to C-12, confirming the carboxylic acid group at C-4. nih.gov |
| Nybomycin C | C₁₅H₁₄N₂O₄ | Shared the pyrido[3,2-g]quinoline-2,8(1H,9H)-dione core with nybomycin but was distinguished by the lack of the 4-dihydro-oxazole CH₂. nih.gov |
| Nybomycin D | C₁₆H₁₆N₂O₃ | Differentiated by C-4 and N-9 methyl substitutions, supported by HMBC correlations from CH₃-9/CH₃-1 to C-8/C-2 and C-9a/C-10a, and from CH-13/CH₃-12 to C-6/C-4, C-7/C-4, and C-5a/C-4a. nih.gov |
This multi-faceted analytical approach, integrating separation science with high-resolution mass spectrometry and detailed NMR spectroscopy, is critical for the accurate profiling and identification of nybomycin and its naturally occurring derivatives. nih.govnih.gov
Future Research Directions and Translational Perspectives Preclinical Focus
Deeper Mechanistic Insights into Resistance Reversal and Synergistic Effects
A primary research avenue is to further elucidate the precise molecular mechanisms behind nybomycin's "reverse antibiotic" activity. ukri.org While it is known to inhibit DNA gyrase and topoisomerase IV, the specifics of its interaction, especially with mutant forms of these enzymes found in fluoroquinolone-resistant strains, require deeper investigation. asm.orgnih.gov Molecular docking studies have suggested that nybomycin (B1677057) binds to a different site on DNA gyrase than fluoroquinolones, and that nicked DNA is crucial for its affinity. asm.orgnih.gov Future research should aim to crystallize nybomycin with various forms of gyrase to validate these computational models. ukri.org
Understanding the molecular basis for the observed reversion of quinolone resistance upon treatment with nybomycin is also critical. ukri.org Investigating whether this phenomenon is a consistent outcome across different bacterial species and under various conditions will be crucial for its potential therapeutic application.
Furthermore, exploring the synergistic effects of nybomycin succinate (B1194679) with other classes of antibiotics is a promising preclinical strategy. nih.gov Combining nybomycin with conventional antibiotics could potentially lower the required therapeutic doses, thereby reducing potential toxicity and slowing the development of resistance. biointerfaceresearch.com In vitro studies combining nybomycin with different antibiotics against a panel of clinically relevant resistant pathogens would provide the foundational data for this line of inquiry.
Discovery and Optimization of Next-Generation Nybomycin Analogues
The development of novel nybomycin analogues is a key strategy to enhance its therapeutic potential. smolecule.comimperial.ac.uk While the natural product shows promising activity, its poor water solubility presents a significant hurdle for clinical development. ukri.org
Key Optimization Goals for Nybomycin Analogues:
| Parameter | Objective | Rationale |
| Solubility | Increase aqueous solubility | To improve bioavailability and facilitate formulation for potential therapeutic use. ukri.org |
| Potency | Enhance activity against target pathogens | To reduce the potential therapeutic dose and minimize off-target effects. |
| Spectrum of Activity | Broaden activity against a wider range of bacteria | To increase the clinical utility of the compound class. imperial.ac.uk |
| Pharmacokinetic Properties | Optimize absorption, distribution, metabolism, and excretion (ADME) | To ensure the compound reaches the site of infection at effective concentrations and is cleared appropriately. |
Scalable and robust synthetic routes are essential for producing a diverse library of analogues for structure-activity relationship (SAR) studies. imperial.ac.ukrsc.org Identifying the biosynthetic gene cluster for nybomycin has opened doors for genetic and chemo-enzymatic methods to create new derivatives. uni-saarland.defrontiersin.org Heterologous expression of these gene clusters could also lead to the production of novel, more soluble analogues. ukri.org
Integration of Nybomycin Succinate with Combination Therapy Strategies in Preclinical Models
The concept of combination therapy is a cornerstone of modern infectious disease treatment, aimed at increasing efficacy and preventing the emergence of resistance. biorxiv.orgnih.gov Preclinical models are essential for evaluating the potential of this compound in such regimens.
Initial in vitro checkerboard assays can determine the nature of the interaction (synergistic, additive, or antagonistic) between this compound and other antibiotics. nih.gov Promising combinations should then be advanced to more complex preclinical models, such as biofilm models, to assess their ability to eradicate persistent bacterial populations. nih.gov
Development of Predictive Preclinical Models for Therapeutic Outcome
The translation of preclinical findings to clinical success is a major challenge in drug development. numberanalytics.com Therefore, the development of more predictive preclinical models is paramount. For this compound, this involves creating models that accurately reflect the complexities of human infections.
Advanced Preclinical Models:
| Model Type | Description | Potential Application for this compound |
| Organ-on-a-chip (OoC) Systems | Microfluidic devices that mimic the structure and function of human organs. numberanalytics.com | To study the pharmacokinetics and pharmacodynamics of this compound in a human-relevant context. cellfield.tech |
| Patient-Derived Xenograft (PDX) Models | Involve implanting patient-derived tissues or cells into immunocompromised animals. numberanalytics.com | To test the efficacy of this compound against infections in a more personalized manner. |
| Computational Modeling and Simulation | In silico models that can predict drug safety and efficacy profiles. arpa-h.govfrontiersin.org | To optimize dosing strategies and predict potential drug-drug interactions for combination therapies involving this compound. |
Integrating data from these advanced models with traditional in vitro and in vivo studies can enhance the predictive value of preclinical research and inform the design of potential future clinical trials. numberanalytics.com
Investigation into Broader Pharmacological Applications Beyond Antibacterial Activity in Early Research Phases
While the primary focus of nybomycin research is its antibacterial activity, preliminary studies have suggested potential for broader pharmacological applications. Some nybomycin analogues have demonstrated moderate to potent cytotoxicity against cancer cell lines. uni-saarland.de For instance, deoxynyboquinone (B1670260) has been shown to selectively inhibit human topoisomerase I in vitro. uni-saarland.de
Early-phase, exploratory research could investigate these non-antibacterial activities further. High-throughput screening of nybomycin analogues against various cancer cell lines and other disease models could uncover novel therapeutic opportunities. It is important to emphasize that this line of inquiry is in its infancy and requires substantial foundational research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
